Ethyl 4-(2-chloropyrimidin-4-yl)benzoate
Overview
Description
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69 g/mol . It is characterized by the presence of a benzoate ester linked to a chloropyrimidine moiety. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Scientific Research Applications
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Preparation Methods
The synthesis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate typically involves the reaction of 2,4-dichloropyrimidine with (4-(ethoxycarbonyl)phenyl)boronic acid in the presence of a palladium catalyst. The reaction is carried out in dimethylformamide (DMF) at 90°C for a specified duration . The general reaction scheme is as follows:
Reactants: 2,4-dichloropyrimidine and (4-(ethoxycarbonyl)phenyl)boronic acid.
Catalyst: Palladium(II) chloride (PdCl2) with triphenylphosphine (PPh3).
Solvent: Dimethylformamide (DMF).
Conditions: Heated to 90°C for 1 hour, followed by the addition of the boronic acid and continued heating.
Chemical Reactions Analysis
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Reduction reactions can convert the ester to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites, inhibiting or modulating the activity of the target. The benzoate ester group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate can be compared with other similar compounds, such as:
2-Chloro-4-phenylpyrimidine: Similar in structure but lacks the benzoate ester group.
2,4-Dichloro-6-phenylpyrimidine: Contains an additional chlorine atom and a phenyl group.
3-(2-Chloropyrimidin-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Properties
IUPAC Name |
ethyl 4-(2-chloropyrimidin-4-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-5-3-9(4-6-10)11-7-8-15-13(14)16-11/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSZMMLYAGLVQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499195-60-7 | |
Record name | Ethyl 4-(2-chloro-4-pyrimidinyl)benzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5W4V4NZ5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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